Di((Z)-non-2-en-1-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate
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Overview
Description
Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is a complex organic compound with a molecular formula of C36H71NO5.
Preparation Methods
The synthesis of Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves multiple stepsThe reaction conditions typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives
Scientific Research Applications
Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is utilized in the study of lipid membranes and their interactions with proteins and other biomolecules.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants
Mechanism of Action
The mechanism of action of Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to various biological effects. The molecular targets include lipid rafts and membrane proteins, and the pathways involved are related to membrane dynamics and signal transduction .
Comparison with Similar Compounds
Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate can be compared with other similar compounds such as:
Di(heptadecan-9-yl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate: This compound has a similar structure but with different alkyl chains, leading to variations in its physical and chemical properties.
Bis(4-pentylnonyl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate: Another similar compound with different alkyl groups, affecting its reactivity and applications.
(2-(2-hydroxyethoxy)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate): This compound has a more complex structure and is used in different applications, such as DNA/RNA delivery systems.
These comparisons highlight the uniqueness of Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate in terms of its specific alkyl chain configuration and its resulting properties and applications.
Properties
Molecular Formula |
C36H67NO5 |
---|---|
Molecular Weight |
593.9 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] 8-[2-hydroxyethyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C36H67NO5/c1-3-5-7-9-11-19-25-33-41-35(39)27-21-15-13-17-23-29-37(31-32-38)30-24-18-14-16-22-28-36(40)42-34-26-20-12-10-8-6-4-2/h19-20,25-26,38H,3-18,21-24,27-34H2,1-2H3/b25-19-,26-20- |
InChI Key |
HLRZIPPKHPBDEV-DQIQZUARSA-N |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCCCCCCN(CCO)CCCCCCCC(=O)OC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCC)CCO |
Origin of Product |
United States |
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